棕榈酸地塞米松

描述

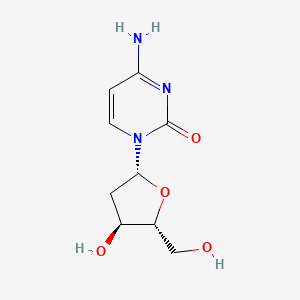

地塞米松棕榈酸酯是地塞米松的一种亲脂性衍生物,地塞米松是一种合成的皮质类固醇。它主要用于其强大的抗炎和免疫抑制特性。 该化合物通常用于治疗各种炎症性疾病,包括类风湿性关节炎和肺部炎症 .

科学研究应用

生化分析

Biochemical Properties

Dexamethasone palmitate interacts with various enzymes and proteins. It has been shown to increase the expression of fatty acid transporters, leading to an increased accumulation of triacylglycerols and ceramide . This interaction reflects the role of dexamethasone palmitate in biochemical reactions .

Cellular Effects

Dexamethasone palmitate has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the LPS-induced release of inflammatory cytokines in macrophages .

Molecular Mechanism

The mechanism of action of dexamethasone palmitate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is taken up by activated macrophages due to its fat emulsion, which may contribute to its anti-inflammatory activity .

Temporal Effects in Laboratory Settings

The effects of dexamethasone palmitate change over time in laboratory settings. It has been shown to have a high stability and a low rate of degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of dexamethasone palmitate vary with different dosages in animal models . For instance, low-dose dexamethasone palmitate has been shown to lessen injury and enhance the recovery process in animal models of traumatic brain injury .

Metabolic Pathways

Dexamethasone palmitate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been shown to alter fatty acid composition and diminish triacylglycerols desaturation index .

Transport and Distribution

Dexamethasone palmitate is transported and distributed within cells and tissues in a specific manner . It shows a much higher concentration in the blood, spleen, and inflamed tissues, whereas dexamethasone sodium phosphate has a high concentration in the muscles .

Subcellular Localization

The subcellular localization of dexamethasone palmitate and its effects on activity or function are significant. It has been shown that a family of uncharacterized ABHD17 proteins can accelerate palmitate turnover on N-Ras, and ABHD17 catalytic activity is required for N-Ras depalmitoylation and re-localization to internal cellular membranes .

准备方法

合成路线和反应条件: 地塞米松棕榈酸酯是通过将地塞米松与棕榈酸酯化而合成的。反应通常涉及使用偶联剂,例如二环己基碳二亚胺 (DCC),在催化剂(如 4-二甲基氨基吡啶 (DMAP))存在下进行。 该反应在无水溶剂(如二氯甲烷)中在惰性条件下进行,以防止水解 .

工业生产方法: 在工业环境中,地塞米松棕榈酸酯是使用大规模酯化工艺生产的。反应条件经过优化,以确保高产率和纯度。 然后使用重结晶或色谱等技术对产品进行纯化,以去除任何杂质 .

反应类型:

常用试剂和条件:

水解: 使用酯酶进行酶促水解。

主要产品:

水解: 地塞米松和棕榈酸。

氧化: 地塞米松棕榈酸酯的氧化衍生物.

作用机制

地塞米松棕榈酸酯通过与糖皮质激素受体结合发挥其作用,从而抑制炎症基因表达。这导致促炎细胞因子和趋化因子的产生减少,炎症细胞迁移减少以及细胞膜稳定。 该化合物还抑制核因子-κB (NF-κB) 和参与炎症反应的其他转录因子的活化 .

类似化合物:

地塞米松: 母体化合物,与地塞米松棕榈酸酯相比,亲水性更强,作用时间更短.

地塞米松磷酸钠: 一种水溶性衍生物,用于在急性炎症性疾病中快速起效.

独特性: 地塞米松棕榈酸酯由于其亲脂性,具有延长释放和持续抗炎作用的独特性。 这使得它在用于控制释放和靶向递送的制剂中特别有用 .

相似化合物的比较

Dexamethasone: The parent compound, which is more hydrophilic and has a shorter duration of action compared to dexamethasone palmitate.

Dexamethasone Sodium Phosphate: A water-soluble derivative used for rapid onset of action in acute inflammatory conditions.

Uniqueness: Dexamethasone palmitate is unique due to its lipophilic nature, which allows for prolonged release and sustained anti-inflammatory effects. This makes it particularly useful in formulations designed for controlled release and targeted delivery .

属性

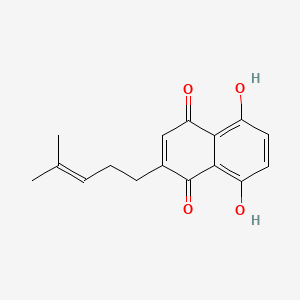

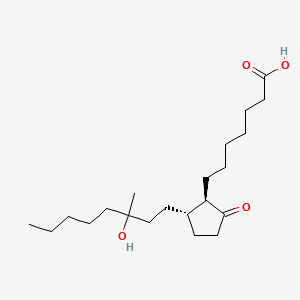

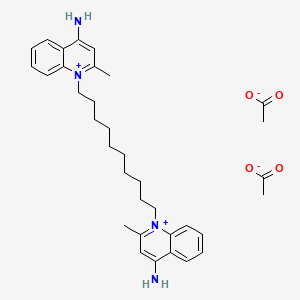

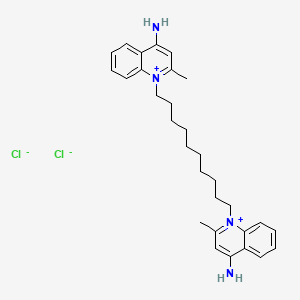

IUPAC Name |

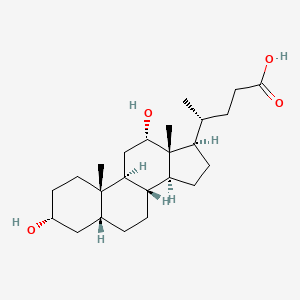

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPYZTKOEFDTCU-WDJQFAPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022903 | |

| Record name | Dexamethasone palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14899-36-6 | |

| Record name | Dexamethasone palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14899-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone palmitate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014899366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl)oxy]-, (11β,16α)-; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/601XWN7060 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dexamethasone palmitate exert its anti-inflammatory effects?

A1: Dexamethasone palmitate itself is a prodrug that is hydrolyzed to its active form, dexamethasone. Dexamethasone acts by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the transcription of various genes involved in inflammation. This modulation primarily involves the inhibition of pro-inflammatory mediators like cytokines and chemokines. [, , , ] For example, DXP significantly inhibited tumor necrosis factor-α, interleukin-1β, and cytokine-induced neutrophil chemoattractant-1 levels in a rat lung inflammation model. []

Q2: What evidence supports the efficacy of DXP in treating rheumatoid arthritis?

A2: Studies have demonstrated that DXP, often formulated as a liposteroid, exhibits superior efficacy compared to free dexamethasone in preclinical models of rheumatoid arthritis. [, , ] This enhanced efficacy is attributed to its preferential uptake by macrophages in inflamed tissues. Clinically, liposteroid therapy has shown significant improvements in rheumatoid arthritis patients, with longer-lasting effects than water-soluble dexamethasone. []

Q3: How does DXP compare to conventional dexamethasone in managing macrophage activation syndrome (MAS)?

A3: DXP has shown promising results in managing MAS, a life-threatening condition characterized by macrophage hyperactivation. Clinical reports indicate that DXP effectively inhibits inflammation in MAS patients, even in cases where conventional methylprednisolone pulse therapy is insufficient. [] Additionally, DXP has been successful as a first-line treatment for MAS. []

Q4: What makes DXP a suitable treatment option for Engraftment Syndrome (ES) after hematopoietic stem cell transplantation (HSCT)?

A4: ES, a common complication after HSCT, involves a massive release of pro-inflammatory cytokines. DXP's ability to suppress activated macrophages, which play a key role in ES pathogenesis, makes it a suitable treatment option. Retrospective studies indicate that DXP effectively resolves ES in a significant number of pediatric HSCT recipients, contributing to a favorable transplant outcome. []

Q5: What is the molecular formula and weight of dexamethasone palmitate?

A5: The molecular formula of dexamethasone palmitate is C34H49FO6, and its molecular weight is 576.77 g/mol. []

Q6: Are there any spectroscopic data available for dexamethasone palmitate?

A6: Yes, 1D (1H, 13C NMR and DEPT) and 2D (1H-1HCOSY, HMQC and HMBC) NMR spectra of dexamethasone palmitate in chloroform have been obtained, assigned, and analyzed. This data helped to elucidate the structure of DXP in chloroform. []

Q7: Why is dexamethasone palmitate often formulated as a liposteroid?

A7: Formulating dexamethasone palmitate as a liposteroid, where it is incorporated into lipid microspheres, offers several advantages. This approach enhances its uptake by the reticuloendothelial system (RES), leading to targeted delivery to macrophages and inflamed tissues. [, , , ] This targeted delivery results in stronger anti-inflammatory activity and a longer duration of action compared to free dexamethasone. [, , , ]

Q8: How does incorporating dexamethasone palmitate into lipid emulsions affect its tissue distribution?

A8: When incorporated into lipid emulsions, DXP exhibits a different distribution pattern compared to free dexamethasone. Studies in rats showed that DXP in a lipid emulsion resulted in higher concentrations in the blood, spleen, and inflamed tissues, while free dexamethasone had higher concentrations in muscles. []

Q9: What are the advantages of delivering dexamethasone palmitate directly to the lungs?

A9: Direct lung delivery of DXP, often via large porous particles or liposomes, offers targeted treatment for lung-specific inflammation. This approach minimizes systemic exposure, thereby reducing the risk of side effects. [] One study highlighted the potential of mannosylated liposomes to specifically target DXP to alveolar macrophages, key players in lung inflammation. []

Q10: Can dexamethasone palmitate be used for targeted drug delivery in atherosclerosis?

A10: Research suggests that coupling DXP with low-density lipoprotein (LDL) could facilitate targeted delivery to atherosclerotic lesions. Studies have demonstrated that a DP-LDL complex is readily taken up by macrophages and foam cells, the key cellular components of atherosclerotic plaques, and effectively inhibits cholesterol ester accumulation in the aorta of atherogenic mice. [, , ] This targeted approach holds promise for enhancing therapeutic efficacy and minimizing off-target effects.

Q11: What is known about the safety profile of dexamethasone palmitate?

A11: While generally considered safe, DXP, like all corticosteroids, can induce side effects, especially with prolonged use. The type and severity of side effects depend on the dose, route of administration, and individual patient factors. Common side effects include fluid retention, increased appetite, weight gain, mood swings, and difficulty sleeping. More serious side effects, although less common, include osteoporosis, increased risk of infection, and adrenal suppression. Formulating DXP in delivery systems like liposomes and nanoparticles aims to reduce systemic exposure, thereby minimizing the risk of side effects. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。